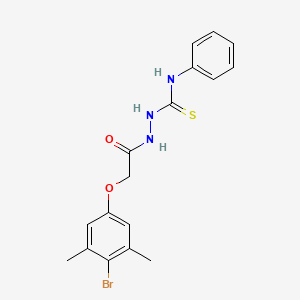![molecular formula C17H17N3O2S B2383488 (2-甲氧基苯基)-[2-(吡啶-3-基甲基硫基)-4,5-二氢咪唑-1-基]甲酮 CAS No. 851807-40-4](/img/structure/B2383488.png)
(2-甲氧基苯基)-[2-(吡啶-3-基甲基硫基)-4,5-二氢咪唑-1-基]甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-({[1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic molecule that features a methoxyphenyl group, a pyridinylmethylsulfanyl group, and a dihydroimidazolylmethanone core
科学研究应用
3-({[1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biomolecules and its potential effects on biological systems.
作用机制
Target of Action
Similar compounds with benzimidazole moieties have been found to be effective against various strains of microorganisms .
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that the compound interacts with its targets in a way that disrupts their normal function, leading to the observed antimicrobial effects .
Biochemical Pathways
Given the antimicrobial activity of similar compounds, it is likely that the compound interferes with essential biochemical pathways in microorganisms, leading to their death or inhibition .
Result of Action
The result of the compound’s action is likely the death or inhibition of microorganisms, given the antimicrobial activity of similar compounds . The exact molecular and cellular effects would depend on the specific targets and pathways affected by the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the dihydroimidazole core: This can be achieved through the condensation of an appropriate diamine with a carbonyl compound under acidic conditions.
Introduction of the pyridinylmethylsulfanyl group: This step often involves the nucleophilic substitution of a halogenated pyridine derivative with a thiol group, followed by the attachment to the dihydroimidazole core.
Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the methoxyphenyl group is introduced to the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
3-({[1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
3-({[1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine: can be compared with similar compounds such as:
- (2-Methoxyphenyl)-[2-(pyridin-2-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
- (2-Methoxyphenyl)-[2-(pyridin-4-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
These compounds share similar core structures but differ in the position of the pyridinyl group, which can affect their chemical reactivity and biological activity. The unique positioning of the pyridinyl group in 3-({[1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine may confer distinct properties, making it a valuable compound for specific applications.
属性
IUPAC Name |
(2-methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-22-15-7-3-2-6-14(15)16(21)20-10-9-19-17(20)23-12-13-5-4-8-18-11-13/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLLDMAWUWRUAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
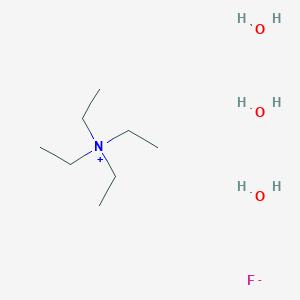
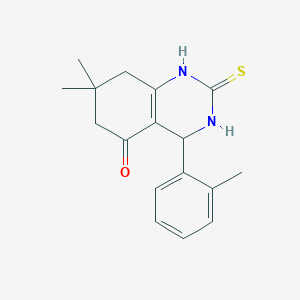
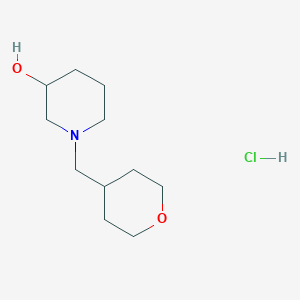
![(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2383409.png)
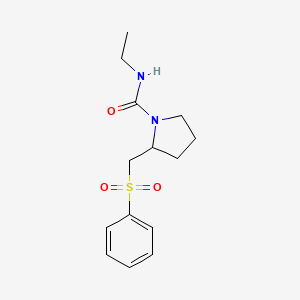
![N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2383413.png)
![2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2383414.png)
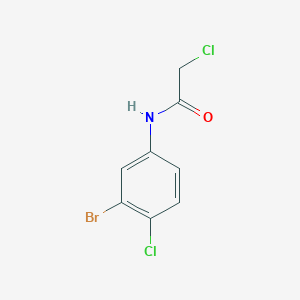
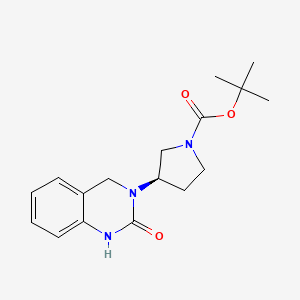
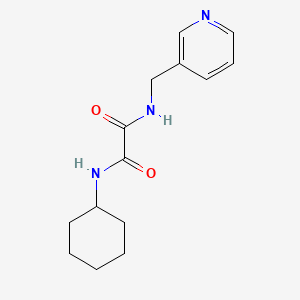
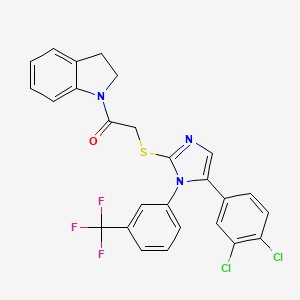
![2-[2-(Benzyloxy)phenoxy]acetic acid](/img/structure/B2383423.png)
